Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate

Lipophilicity Drug-likeness ADME

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate (CAS 1888637-78-2, molecular formula C₉H₁₂N₂O₂, molecular weight 180.20 g/mol) is a heterocyclic methyl ester belonging to the imidazo[1,5-a]pyridine family—a privileged bicyclic scaffold in medicinal chemistry bearing bridgehead ring-junction nitrogen. It is a partially saturated (tetrahydro) derivative, distinguishable from the fully aromatic imidazo[1,5-a]pyridine core, and features a methyl carboxylate at the 5-position of the fused ring system.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Cat. No. B11911175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCC2=CN=CN12
InChIInChI=1S/C9H12N2O2/c1-13-9(12)8-4-2-3-7-5-10-6-11(7)8/h5-6,8H,2-4H2,1H3
InChIKeyJFYGCWDBWLPZSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate – Core Physicochemical and Structural Identity for Procurement Specification


Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate (CAS 1888637-78-2, molecular formula C₉H₁₂N₂O₂, molecular weight 180.20 g/mol) is a heterocyclic methyl ester belonging to the imidazo[1,5-a]pyridine family—a privileged bicyclic scaffold in medicinal chemistry bearing bridgehead ring-junction nitrogen . It is a partially saturated (tetrahydro) derivative, distinguishable from the fully aromatic imidazo[1,5-a]pyridine core, and features a methyl carboxylate at the 5-position of the fused ring system. The compound is commercially available predominantly at ≥98% purity and is recommended for storage at room temperature, with a stated shelf-life of three years under sealed conditions [1]. Its predicted physicochemical profile includes a density of 1.3±0.1 g/cm³, a boiling point of 356.3±25.0 °C at 760 mmHg, a flash point of 169.3±23.2 °C, a calculated LogP of 0.38, and an exact mass of 180.089874 [1]. These properties position it as a moderately polar, synthetically tractable intermediate suitable for further elaboration in medicinal chemistry programs targeting enzymes such as aromatase, farnesyltransferase, thromboxane synthetase, and Mnk kinases, all of which have validated the broader imidazo[1,5-a]pyridine scaffold [2][3][4][5].

Why Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate Cannot Be Casually Substituted by the Ethyl Ester, Free Acid, or Regioisomeric Analogs


Although several close structural analogs are commercially available—most notably the ethyl ester (CAS 873785-71-8), the free carboxylic acid (CAS 873785-69-4), and the [1,2-a] regioisomeric ester series—these cannot be treated as interchangeable in a discovery or development workflow. The methyl ester exhibits a predicted LogP of 0.38, which is substantially lower than the 1.32 value reported for its ethyl ester counterpart; this ~0.94 log-unit difference translates to an approximately 8.7-fold shift in octanol-water partition coefficient, with direct implications for aqueous solubility, permeability, and pharmacokinetic (PK) behavior . The free carboxylic acid (MW 166.18, density 1.45 g/cm³, bp ~464.7 °C) carries an ionizable proton absent in the ester series, altering both hydrogen-bonding capacity and salt-formation potential . Furthermore, the imidazo[1,5-a]pyridine ring fusion topology (nitrogen at the bridgehead) is distinct from the [1,2-a] regioisomer, leading to divergent electrophilic substitution reactivity, metal-chelation geometry, and target-protein recognition—differences that have been exploited in the development of aromatase inhibitors (e.g., Fadrozole derived from the 5-substituted tetrahydroimidazo[1,5-a]pyridine scaffold exhibiting IC₅₀ = 6.4 nM) [1][2]. Even modest structural changes within this scaffold class have been shown to produce order-of-magnitude shifts in potency against farnesyltransferase and Mnk kinases [3][4]. Therefore, substitution without experimental re-validation risks loss of target engagement, altered metabolic stability, or irreproducible synthetic outcomes.

Quantitative Differentiation Evidence for Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate Versus Closest Analogs


Lipophilicity (LogP) Comparison: Methyl Ester 0.38 vs. Ethyl Ester 1.32 – A 0.94 Log-Unit Shift with Consequences for Aqueous Solubility and Permeability

The predicted octanol-water partition coefficient (LogP) for the target methyl ester is 0.38, compared with 1.32 for the closest commercially available ester analog, the ethyl ester (CAS 873785-71-8) . This difference of approximately 0.94 log units corresponds to a roughly 8.7-fold higher octanol-water partition for the ethyl ester, placing the methyl ester more favorably within Lipinski's Rule of Five space (LogP ≤5 preferred) while retaining sufficient lipophilicity for membrane transit. In the context of fragment-based drug discovery (FBDD) and lead optimization, a LogP value below 1 indicates a lower risk of promiscuous binding, phospholipidosis, and CYP inhibition compared to more lipophilic ester analogs .

Lipophilicity Drug-likeness ADME Solubility

Storage and Handling Stability: Room Temperature (Methyl Ester) vs. Refrigerated (Ethyl Ester) – Operational and Supply-Chain Implications

Multiple vendor datasheets specify that the methyl ester can be stored at room temperature (RT) with a validated shelf-life of three years [1], while the ethyl ester counterpart requires refrigerated storage at 2–8 °C . This differential storage requirement is consistent with the ethyl ester's higher molecular weight (+14.03 g/mol, C₁₀H₁₄N₂O₂ vs. C₉H₁₂N₂O₂) and greater lipophilicity (LogP 1.32 vs. 0.38), which may correlate with enhanced susceptibility to hydrolytic degradation under ambient conditions .

Stability Storage Supply chain Procurement

Molecular Weight and Atom Economy: Methyl Ester (180.20) Offers a Balanced Intermediate Between the Free Acid (166.18) and the Ethyl Ester (194.23)

The molecular weight of the target methyl ester (180.20 g/mol) positions it between the free carboxylic acid (166.18 g/mol, CAS 873785-69-4) and the ethyl ester (194.23 g/mol, CAS 873785-71-8) . In fragment-based drug discovery, a molecular weight range of 120–250 Da is generally considered optimal for fragment libraries; the methyl ester at 180.20 falls squarely within this window. The carboxylic acid, though lower in MW, introduces an ionizable proton (pKa ~6.89 predicted for the conjugate acid of the ester series) that can complicate SAR interpretation and crystallization, while the ethyl ester's higher MW (+14 Da) adds lipophilic bulk without a commensurate gain in hydrogen-bonding capacity .

Molecular weight Fragment-based drug discovery Lead optimization Atom economy

Scaffold-Level Biological Validation: The Imidazo[1,5-a]pyridine Core Has Demonstrated Sub-Nanomolar Potency in Clinically Relevant Enzyme Targets

While target-specific biological data for methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate itself have not been disclosed in peer-reviewed literature, the 5-substituted tetrahydroimidazo[1,5-a]pyridine scaffold has undergone extensive validation. The most prominent example is Fadrozole (CGS 16949A, 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile), a nonsteroidal aromatase inhibitor with an IC₅₀ of 6.4 nM against human aromatase (CYP19A1), which reached clinical use for breast cancer [1]. In the patent that established this scaffold, 5-p-cyanophenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine demonstrated an IC₅₀ of 4.5×10⁻⁹ M (4.5 nM) for aromatase inhibition [2]. Separately, the Dinsmore group reported that conformationally constrained 8-amino-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine analogs exhibited improved in vivo metabolic stability as farnesyltransferase inhibitors [3]. More recently, spiro-fused imidazo[1,5-a]pyridine-dione derivatives demonstrated sub-micromolar to low nanomolar inhibition of Mnk1/2 kinases, with lead compound 4t showing high selectivity across a panel of 51 kinases and anti-proliferative activity against cancer cell lines [4].

Aromatase inhibition Farnesyltransferase inhibition Kinase inhibition Scaffold validation

Purity Benchmarking: 98% Assay Standard Across Multiple Vendors for the Methyl Ester vs. Typical 95% for the Ethyl Ester

Multiple independent suppliers (Acmec, Beyotime, Leyan, MolCore) consistently list the methyl ester at ≥98% purity [1], whereas the ethyl ester is more commonly offered at 95% purity . The 3% purity differential, while modest, can be consequential in synthetic sequences where impurities accumulate across multi-step routes—particularly for amide coupling, ester hydrolysis, or metal-catalyzed cross-coupling reactions where residual acidic or nucleophilic impurities may quench catalysts or generate side products.

Purity Quality control Procurement specification Reproducibility

Recommended Application Scenarios for Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Design Targeting Kinases or Steroidogenic Enzymes

With a molecular weight of 180.20 Da (within the optimal fragment range of 120–250 Da) and a LogP of 0.38, the methyl ester is an ideal fragment-library component for FBDD campaigns directed at aromatase (CYP19A1), farnesyltransferase, Mnk1/2, or thromboxane synthetase—all targets for which the imidazo[1,5-a]pyridine scaffold has established structure-activity relationships [1][2]. Its room-temperature stability and ≥98% commercial purity reduce pre-screening preparation burden, while the methyl ester functionality can be hydrolyzed to the free acid or elaborated via amidation to generate diverse lead-like compounds. By contrast, the more lipophilic ethyl ester (LogP 1.32) may be less suitable for fragment screens that prioritize high solubility and low non-specific binding .

Synthetic Intermediate for Aromatase or Aldosterone Synthase Inhibitor Lead Optimization

The 5-carboxylate methyl ester serves as a direct precursor to 5-substituted tetrahydroimidazo[1,5-a]pyridine derivatives of the type exemplified by Fadrozole (aromatase IC₅₀ = 6.4 nM) . The ester can be selectively reduced to the hydroxymethyl analog, hydrolyzed to the acid for HATU-mediated amide coupling, or converted to the Weinreb amide for organometallic addition—all while retaining the conformationally restricted tetrahydroimidazo[1,5-a]pyridine core that Dinsmore et al. demonstrated confers improved in vivo metabolic stability over acyclic analogs [1]. The methyl ester's lower boiling point (356.3 °C vs. 365.4 °C for the ethyl ester) may also facilitate distillative purification of intermediates in large-scale campaigns .

Chemical Biology Probe Synthesis Requiring Reproducible, High-Purity Building Blocks

For academic or industrial laboratories synthesizing chemical probes (e.g., photoaffinity labels, PROTAC conjugates, or fluorescent reporters) from the imidazo[1,5-a]pyridine scaffold, the 98% purity standard and room-temperature storage of the methyl ester mitigate the risk of impurity carry-through that can confound target-engagement experiments . The 3-year shelf-life at ambient temperature further ensures lot-to-lot consistency over extended discovery timelines, an operational advantage not offered by the refrigerated ethyl ester [2].

Medicinal Chemistry Scaffold Hopping and Intellectual Property Generation

The imidazo[1,5-a]pyridine scaffold is a recognized privileged structure with four FDA-approved imidazopyridine-containing drugs and established synthetic accessibility . By starting from the 5-carboxylate methyl ester rather than the 1-carboxylate or [1,2-a] regioisomers, discovery teams can explore novel chemical space around the 5-position while building on the clinical validation precedent of Fadrozole, thereby strengthening freedom-to-operate and composition-of-matter patent positions [1]. The methyl ester's intermediate LogP (0.38) also leaves headroom for lipophilic substitution during lead optimization without breaching Lipinski thresholds .

Quote Request

Request a Quote for Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.